3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2007909-01-3
VCID: VC8087359
InChI: InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7)
SMILES: COCC1(CNC1)F.C(=O)(C(F)(F)F)O
Molecular Formula: C7H11F4NO3
Molecular Weight: 233.16

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

CAS No.: 2007909-01-3

Cat. No.: VC8087359

Molecular Formula: C7H11F4NO3

Molecular Weight: 233.16

* For research use only. Not for human or veterinary use.

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid - 2007909-01-3

Specification

CAS No. 2007909-01-3
Molecular Formula C7H11F4NO3
Molecular Weight 233.16
IUPAC Name 3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7)
Standard InChI Key ZITBMDXKDNBRTH-UHFFFAOYSA-N
SMILES COCC1(CNC1)F.C(=O)(C(F)(F)F)O
Canonical SMILES COCC1(CNC1)F.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₁₁F₄NO₃, with a molecular weight of 233.16 g/mol . It consists of two components:

  • 3-Fluoro-3-(methoxymethyl)azetidine: A four-membered ring with fluorine and methoxymethyl substituents at the 3-position.

  • Trifluoroacetic acid (TFA): A strong organic acid that forms a salt with the azetidine base .

The InChI key (ZITBMDXKDNBRTH-UHFFFAOYSA-N) and SMILES notation (COCC1(F)CNC1.O=C(O)C(F)(F)F) provide precise structural descriptors .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₁F₄NO₃
Molecular Weight233.16 g/mol
AppearanceSolid (clear)
Storage Conditions2–7°C (refrigerated)
Purity≥95–97%

Synthesis and Production

Industrial synthesis typically involves multi-step protocols:

  • Azetidine Ring Formation: Cyclization of appropriately substituted precursors, such as 3-(methoxymethyl)azetidine, under controlled conditions .

  • Fluorination: Introduction of fluorine via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor®) .

  • Salt Formation: Reaction with trifluoroacetic acid to yield the final product .

Scalable methods like continuous flow synthesis may optimize yield and purity, though specific details remain proprietary .

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

  • Azetidine Ring: Susceptible to ring-opening reactions under acidic or basic conditions.

  • Fluorine Substituent: Participates in nucleophilic substitutions or hydrogen-bonding interactions .

  • Methoxymethyl Group: Enhances solubility and steric bulk, influencing reaction pathways .

Stability studies recommend refrigeration (2–7°C) to prevent decomposition, particularly hydrolysis of the TFA moiety .

Applications in Scientific Research

Materials Science

The methoxymethyl group enables functionalization of polymers and coatings, enhancing thermal stability and adhesion properties .

CompoundTargetIC₅₀ (nM)Source
3-Fluoro-3-(methoxymethyl)azetidinePancreatic cancer cells~10–50
Gemcitabine (control)Pancreatic cancer cells~5–20
ParameterRecommendationSource
Storage2–7°C, dry environment
Hazard StatementsH302, H315, H319, H335
DisposalFollow local regulations

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesApplications
3-FluoroazetidineLacks methoxymethyl groupIntermediate in synthesis
3-(Methoxymethyl)azetidineLacks fluorine substituentPolymer modification
Tert-butyl azetidine carboxylatesBulkier protecting groupPeptide mimetics

The unique combination of fluorine and methoxymethyl groups in 3-fluoro-3-(methoxymethyl)azetidine; TFA enhances both reactivity and solubility compared to analogs .

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